molecular formula C28H20N2O2 B11953120 1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) CAS No. 17635-31-3

1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)

Cat. No.: B11953120
CAS No.: 17635-31-3
M. Wt: 416.5 g/mol
InChI Key: AEIQAMSFNASQDD-UHFFFAOYSA-N
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Description

1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is a complex organic compound known for its unique structure and properties This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) typically involves the reaction between 1,4-phenylenediamine and naphthaldehyde derivatives. One common method includes the following steps :

  • Dissolve 1,4-phenylenediamine (0.7569 g, 6.999 mmol) and 5-bromo-salicylaldehyde (2.8149 g, 14.003 mmol) in ethanol (40 ml).
  • Stir the mixture at room temperature for 2 hours.
  • Add pentane (30 ml) to the reaction mixture.
  • Separate the formed precipitate by filtration, wash with ether, and dry at 50°C to obtain a yellow powder.

Crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation from an N,N-dimethylformamide solution at 60°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) involves its ability to form stable complexes with metal ions. This compound acts as a tetradentate ligand, coordinating with metal centers through its nitrogen and oxygen atoms. The resulting metal complexes can exhibit unique electronic and catalytic properties, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is unique due to its specific structural arrangement, which includes naphthalen-2-ol groups and azanylylidene linkages. This structure imparts distinct electronic properties and reactivity, making it valuable for specialized applications in catalysis, sensing, and medicinal chemistry.

Properties

CAS No.

17635-31-3

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-[[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C28H20N2O2/c31-27-15-9-19-5-1-3-7-23(19)25(27)17-29-21-11-13-22(14-12-21)30-18-26-24-8-4-2-6-20(24)10-16-28(26)32/h1-18,31-32H

InChI Key

AEIQAMSFNASQDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

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